
6-Aminohexanoic acid hydrochloride
概要
説明
アミノカプロン酸塩酸塩は、6-アミノヘキサン酸塩酸塩としても知られており、アミノ酸リジンの誘導体および類似体です。これは、フィブリン溶解に責任を持つ酵素であるプラスミンなど、リジン残基に結合する酵素の強力な阻害剤です。 この化合物は、その抗フィブリン溶解特性のために、出血性疾患の治療および予防に医療現場で広く使用されています .
準備方法
合成経路と反応条件
アミノカプロン酸塩酸塩は、ε-ベンゾイルアミノカプロニトリルまたはエチルδ-フタリミドブチルマロネートの加水分解によって合成することができます。 別の方法には、シクロヘキサノンオキシムの転位と加水分解が含まれます . 塩酸の存在下でのカプロラクタムの加水分解も、一般的な合成経路です。 この反応は、溶液が透明になるまで約1時間沸騰させることを含み、その後、減圧下で乾燥まで蒸発させます .
工業生産方法
工業設定では、アミノカプロン酸塩酸塩は、カプロラクタムのアルカリ加水分解によってしばしば生成されます。このプロセスは、115〜125°Cの温度と0.15〜0.3 MPaの圧力で約1.5時間、カプロラクタムを水酸化ナトリウムと水と反応させることを含みます。 次に、得られた生成物を中和、脱塩、精製処理にかけ、高純度のアミノカプロン酸塩酸塩を得ます .
化学反応の分析
Acylation Reactions
6-AHA·HCl undergoes acylation with anhydrides and active esters to form amide-bonded derivatives. These reactions are critical for synthesizing pharmacologically active compounds or functionalized linkers.
Peptide Coupling
The compound serves as a lysine analog in peptide synthesis, enabling conjugation via its ε-amino group.
Application | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Dendrimer functionalization | PAMAM G4 dendrimer, DCC/NHS in DMF | PAMAM G4-Ahx-Arg conjugate | Enhanced gene delivery efficiency due to hydrophobic spacer effect. Cytotoxicity reduced compared to unmodified dendrimers. |
Cyclic peptide synthesis | Cysteine residues, tandem peptide linkage | c[CLNSMGQDC-6-aminohexanoic acid-CLNSMGQDC] | Stabilized vascular endothelial cadherin adhesion, demonstrating therapeutic potential for vascular hyperpermeability. |
Neutralization to Free Amine
Deprotonation of 6-AHA·HCl yields the free base (6-aminohexanoic acid), a step essential for further functionalization.
Process | Reagents/Conditions | Purity/Yield | Notes |
---|---|---|---|
Triethylamine in methanol (20°C, 12h) | 6-Aminohexanoic acid | 83% yield, 99.8% purity | Residual chloride content: 0.16%. Argentometric titration validated deprotonation efficiency. |
Acetone/water recrystallization (50°C) | Crystalline free base | 88% recovery | Reduced chloride content to 0.04%, confirming high-purity isolation. |
Salt Formation and Purification
The hydrochloride salt is regenerated during purification to enhance stability and solubility.
Method | Details | Outcome | Source |
---|---|---|---|
Isopropanol reflux (80°C) | Dissolution followed by cooling to 0°C | 92% recovery of 6-AHA·HCl | XRPD confirmed crystalline Form A (basal spacing peaks at 7.99, 12.93, 16.06° 2θ). |
Biochemical Interactions
6-AHA·HCl inhibits plasminogen activation by binding to lysine-specific sites, preventing fibrinolysis.
Study | Findings | Relevance |
---|---|---|
Plasminogen binding assay (fluorescent cytometry) | IC₅₀ = 0.02 mM for H-D-Ala-Phe-Lys-EACA-NH₂ | Validates its role as a competitive inhibitor in clotting disorders. |
Complement system modulation | Inhibits C1 activation without affecting active C1 | Potential anti-inflammatory applications. |
科学的研究の応用
Medical Applications
Antifibrinolytic Agent
6-Aminohexanoic acid hydrochloride is primarily recognized for its clinical use as an antifibrinolytic drug. It is marketed under the brand name AMICAR® and is utilized to enhance hemostasis in situations where fibrinolysis contributes to bleeding. This includes surgical procedures such as cardiac surgery and conditions associated with hematological disorders and neoplastic diseases .
- Dosage Forms :
- Tablets: 500 mg and 1 g
- Syrup: 1.25 g/5 ml
- Injectable: 250 mg/ml
The mechanism of action involves the inhibition of plasminogen activation, which reduces the breakdown of fibrin clots, thus promoting clot stability during surgical interventions .
Biochemical Research
Peptide Synthesis
6-Aminohexanoic acid serves as a versatile building block in peptide synthesis due to its unique structure that allows for the modification of peptide properties. It is often employed as a linker or spacer in the development of biologically active peptides. For instance, the introduction of 6-aminohexanoic acid into peptides can enhance their stability and bioavailability by reducing susceptibility to proteolysis .
- Case Study : The peptide Ahx-SIIIA, an analog of conotoxin SIIIA, demonstrated improved analgesic properties in animal models when 6-aminohexanoic acid was incorporated into its structure. This modification resulted in a more potent inhibitor of sodium currents in nerve tissues .
Industrial Applications
Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor for metals exposed to saline environments. A novel corrosion inhibitor known as ATP-6-AHA was developed, which showed significant effectiveness in protecting low carbon steel from corrosion in sodium chloride solutions .
- Performance Metrics :
- Corrosion Rate (CR): Reduced from 0.213 mm/y (control) to 0.072 mm/y (with ATP-6-AHA)
- Inhibition Efficiency (η): Increased to 66%
The study indicated that the intercalation of 6-aminohexanoic acid into aluminum-based compounds could effectively reduce metal degradation, showcasing its potential for industrial applications beyond pharmaceuticals .
Summary Table of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Medical | Antifibrinolytic agent | Inhibits plasminogen activation |
Biochemical Research | Peptide synthesis | Enhances stability and bioavailability |
Industrial | Corrosion inhibition | Reduces metal degradation in saline environments |
作用機序
アミノカプロン酸塩酸塩は、プラスミノーゲンのクリングルドメインに可逆的に結合することにより効果を発揮し、プラスミノーゲンがフィブリンへの結合とプラスミンへの活性化をブロックします。 このプラスミノーゲン活性化阻害は、フィブリン溶解を減らし、その結果、出血が減少します . この化合物は、抗プラスミン活性も示し、その抗フィブリン溶解効果にさらに貢献しています .
類似の化合物との比較
類似の化合物
トラネキサム酸: プラスミノーゲン活性化を阻害する別の抗フィブリン溶解剤。
4-アミノメチル安息香酸: 類似の抗フィブリン溶解特性を持つ化合物。
グリシン: ある程度の抗フィブリン溶解活性を示す天然アミノ酸.
ユニークさ
アミノカプロン酸塩酸塩は、プラスミノーゲン活性化の特異的な阻害とその二重の作用機序、つまりプラスミノーゲン活性化の阻害と抗プラスミン活性の両方を含むことでユニークです。 これは、他の類似の化合物と比較して、出血性疾患の治療に特に効果的です .
類似化合物との比較
Similar Compounds
Tranexamic acid: Another antifibrinolytic agent that inhibits plasminogen activation.
4-aminomethylbenzoic acid: A compound with similar antifibrinolytic properties.
Glycine: A natural amino acid with some antifibrinolytic activity.
Uniqueness
Aminocaproic acid hydrochloride is unique due to its specific inhibition of plasminogen activators and its dual mechanism of action involving both inhibition of plasminogen activation and antiplasmin activity. This makes it particularly effective in treating bleeding disorders compared to other similar compounds .
生物活性
6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is an important compound with diverse biological activities. Primarily recognized for its role as an antifibrinolytic agent, EACA inhibits the breakdown of fibrin in blood clots, making it valuable in medical applications such as treating coagulopathies and managing postoperative bleeding. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.
The primary mechanism through which EACA exerts its biological effects is by mimicking lysine residues in fibrin. It competes with plasminogen and plasmin for binding sites on fibrin, thereby inhibiting fibrinolysis. This competitive inhibition is crucial for maintaining hemostasis during surgical procedures and in patients with bleeding disorders .
Biological Activities
- Antifibrinolytic Activity : EACA is widely used to prevent excessive bleeding by inhibiting the activity of plasmin, an enzyme responsible for fibrinolysis. Studies have shown that EACA can significantly reduce blood loss during surgeries and in patients with bleeding disorders .
- Cytotoxicity : While EACA is generally safe, some derivatives exhibit cytotoxic effects against certain cancer cell lines. For instance, specific peptide derivatives containing EACA have demonstrated inhibitory effects on the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) at higher concentrations .
- Protein Stabilization : EACA has been shown to stabilize proteins against denaturation and glycation. It protects enzymes like glucose-6-phosphate dehydrogenase from inactivation due to glycation, which is significant in maintaining cellular functions under stress conditions .
- Corrosion Inhibition : Beyond its biological applications, EACA has been studied for its corrosion-inhibiting properties in mild steel exposed to acidic environments, showcasing its versatility in both biological and industrial contexts .
Data Tables
Case Study 1: Surgical Applications
In a clinical study involving cardiac surgery patients, the administration of EACA significantly reduced postoperative bleeding compared to a control group. The study highlighted the compound's efficacy in improving patient outcomes by minimizing the need for blood transfusions .
Case Study 2: Cancer Research
A study investigating the cytotoxic effects of peptide derivatives containing EACA found that certain modifications enhanced their potency against MCF-7 cells. These findings suggest potential applications for EACA derivatives in targeted cancer therapies .
Research Findings
Recent research has expanded the understanding of EACA's role beyond antifibrinolytic activity. For example, studies have demonstrated that modified peptides incorporating EACA can enhance antimicrobial properties and improve bioavailability when used as drug delivery systems . Additionally, investigations into its use as a stabilizing agent for various proteins have opened new avenues for therapeutic applications.
特性
IUPAC Name |
6-aminohexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195786 | |
Record name | Aminocaproic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-58-8 | |
Record name | Aminocaproic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4321-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminocaproic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?
A1: this compound serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.
Q2: How does the use of this compound in this synthesis compare to traditional methods?
A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing this compound simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。